methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula C16H16O7. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate: Similar in structure but with ethoxy groups instead of methoxy groups.
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate: Contains a benzoate group, offering different chemical properties.
Uniqueness
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H16O7 |
---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
methyl 2-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C16H16O7/c1-9-11-5-4-10(22-8-15(18)21-3)6-13(11)23-16(19)12(9)7-14(17)20-2/h4-6H,7-8H2,1-3H3 |
InChI Key |
VXPTYULQZJTIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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